molecular formula C10H7NO3 B087273 5-Phenylisoxazole-3-carboxylic acid CAS No. 14441-90-8

5-Phenylisoxazole-3-carboxylic acid

Cat. No. B087273
M. Wt: 189.17 g/mol
InChI Key: XJYOBHXWBRKOQO-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH.H2O (870 mg, 20.73 mmol) was added to a solution of 5-phenyl-isoxazole-3-carboxylic acid methyl ester (2.8 g, 13.79 mmol) in a mixture of methanol (10 mL), THF (10 mL) and H2O (10 mL). The resulting reaction mixture was stirred for two and half hours at room temperature. The volatiles were then removed and the residue was diluted with water, washed with diethyl ether, acidified with con. HCl and extracted with ethyl acetate. The organic layer was washed with brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 5-phenyl-isoxazole-3-carboxylic acid in 84.6% yield. LC-MS purity: 96.4%.
Name
LiOH.H2O
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[Li].O.C[O:5][C:6]([C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[O:10][N:9]=1)=[O:7].C1COCC1.O>CO>[C:13]1([C:11]2[O:10][N:9]=[C:8]([C:6]([OH:7])=[O:5])[CH:12]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
870 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
2.8 g
Type
reactant
Smiles
COC(=O)C1=NOC(=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for two and half hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
The volatiles were then removed
ADDITION
Type
ADDITION
Details
the residue was diluted with water
WASH
Type
WASH
Details
washed with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
HCl and extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC(=NO1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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